molecular formula C6H5NO4 B1423872 4,6-Dihydroxypyridine-2-carboxylic acid CAS No. 27347-88-2

4,6-Dihydroxypyridine-2-carboxylic acid

Cat. No. B1423872
CAS RN: 27347-88-2
M. Wt: 155.11 g/mol
InChI Key: XLVJKDXPBUHZLA-UHFFFAOYSA-N
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Description

4,6-Dihydroxypyridine-2-carboxylic acid, also known as Citrazinic acid, is a heterocyclic compound consisting of a dihydro pyridine ring derived with a carboxylate group . It is commonly formed in citric acid-based carbon nanodots .


Molecular Structure Analysis

The molecular formula of 4,6-Dihydroxypyridine-2-carboxylic acid is C6H5NO4 . The molecular weight is 155.11 g/mol . The compound has a topological polar surface area of 86.6 Ų .


Chemical Reactions Analysis

While specific chemical reactions involving 4,6-Dihydroxypyridine-2-carboxylic acid are not available, hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.11 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Photophysical Properties in Organic Solvents

  • Lanthanide Complexes Synthesis : 4-aryl-2,2′-bipyridine-6-carboxylic acids, related to 4,6-dihydroxypyridine-2-carboxylic acid, have been synthesized for the preparation of neutral Eu(III), Tb(III), Sm(III), and Dy(III) complexes. These complexes exhibit significant photophysical properties, contributing to the understanding of organic-soluble lanthanide complexes' behavior in different conditions (Krinochkin et al., 2019).

Lanthanide-Organic Frameworks

  • Novel Coordination Polymeric Networks : Research has shown that 6-Hydroxypyridine-3-carboxylic acid reacts with various Ln2O3 (Ln = Nd, Sm, Eu, Gd) under specific conditions to create lanthanide-organic coordination polymeric networks. These networks display unique topologies and are key in understanding the lanthanide contraction effect (Liu et al., 2009).

Electrocatalytic Carboxylation

  • Conversion to 6-Aminonicotinic Acid : An electrochemical method has been developed for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, resulting in the formation of 6-aminonicotinic acid. This process demonstrates a significant advancement in utilizing ionic liquids for eco-friendly and efficient chemical reactions (Feng et al., 2010).

Molecular Arrangements Studies

  • Hydroxypyridine Carboxylic Acids Analysis : Research into the molecular arrangements of substituted hydroxypyridine carboxylic acids, closely related to 4,6-dihydroxypyridine-2-carboxylic acid, provides insights into the complex chemical structures and interactions within these compounds (May et al., 2019).

Safety And Hazards

4,6-Dihydroxypyridine-2-carboxylic acid may cause respiratory irritation, serious eye irritation, and skin irritation . In case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used .

properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h1-2H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVJKDXPBUHZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxypyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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